Isotetradecyl acrylate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
93804-11-6 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
12-methyltridecyl prop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-17(18)19-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3 |
InChI Key |
WLRIOEJDMDJFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Re Design Phase:this Phase Involves Applying Guiding Principles to Steer the Development Process. for Isotetradecyl Acrylate Materials, This Would Mean:
Minimizing Hazardous Substances: Selecting less hazardous starting materials and avoiding the use of toxic solvents or additives in the polymerization process.
Designing for Reduced Environmental Impact: Considering the end-of-life of the polymer. While making the polyacrylate backbone itself biodegradable is challenging, designing for recyclability or incorporating functionalities that allow for controlled degradation could be explored. researchgate.net
Resource Efficiency: Optimizing the synthesis to maximize yield and minimize energy consumption and waste generation.
Assessment Phase:this Phase Involves a Multi Step Evaluation:europa.eu
Step 1: Hazard Assessment: Evaluating the intrinsic hazardous properties of isotetradecyl acrylate (B77674) monomer and the final polymer.
Step 2: Worker Exposure Assessment: Assessing potential exposure risks to workers during manufacturing and processing.
Step 3: Consumer and Environmental Exposure Assessment: Evaluating potential exposure during the use phase and release into the environment at the end-of-life.
Step 4: Lifecycle Assessment: Performing a comprehensive LCA to quantify environmental impacts, as discussed in the previous section.
By systematically applying the SSbD framework, innovators can proactively address potential safety and environmental concerns, leading to the development of novel isotetradecyl acrylate-based materials that offer high performance with a minimized environmental and health footprint. thieme-connect.comresearchgate.net
Polymerization of Isotetradecyl Acrylate and Its Copolymers
Homopolymerization Mechanisms of Isotetradecyl Acrylate (B77674)
The conversion of isotetradecyl acrylate monomers into a homopolymer, poly(this compound), is accomplished through several distinct polymerization pathways.
Conventional free-radical polymerization (FRP) is a common method for polymerizing acrylate monomers. The process is typically initiated by the thermal decomposition of an initiator, such as a peroxide or an azo compound, to generate active radical species. These radicals then react with monomer units to begin the formation of polymer chains.
Key characteristics of FRP include:
High Reaction Rates: The polymerization process is often rapid.
Broad Molecular Weight Distribution: The stochastic nature of radical termination and chain transfer reactions leads to polymers with a wide range of chain lengths, resulting in high dispersity (Đ > 1.5).
Lack of Control: This method offers limited control over the polymer's molecular architecture, such as the creation of block copolymers.
At elevated temperatures (typically above 140°C), the polymerization of acrylates can be initiated by molecular oxygen, which acts as a catalyst to generate radicals and drive the polymerization process to high conversion in a short time. westlake.edu.cn Secondary reactions, including backbiting and β-scission, become more significant at higher temperatures and can influence the final polymer structure by introducing branching. researchgate.netresearchgate.net
To overcome the limitations of conventional FRP, several controlled/living radical polymerization (CLRP) methods have been developed. researchgate.net These techniques, also known as reversible-deactivation radical polymerizations (RDRP), establish a dynamic equilibrium between a low concentration of active, propagating radicals and a majority of dormant species. researchgate.netwikipedia.org This equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.5), and complex architectures. vt.eduyoutube.com
RAFT polymerization is a highly versatile CLRP method applicable to a wide range of monomers, including acrylates. nih.govnih.gov Control is achieved by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), into a conventional free-radical system. nih.govmdpi.com The RAFT agent reversibly deactivates propagating chains through a degenerative chain transfer process, allowing all chains to grow at a similar rate. vt.edudigitellinc.com
The selection of the RAFT agent is crucial and depends on the specific monomer being polymerized. nih.gov For acrylates, dithiobenzoates and trithiocarbonates are often effective. The process allows for the synthesis of well-defined homopolymers and is particularly useful for creating block copolymers by sequential monomer addition. nih.govresearchgate.net
Table 1: Representative Conditions for RAFT Polymerization of Acrylates
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temperature | Result | Reference |
|---|---|---|---|---|---|---|
| Stearyl Acrylate | 2-Cyano-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propane (CDTP) | Azobisisobutyronitrile (AIBN) | Toluene | 70°C | Well-defined polymer, TTC end group | mdpi.com |
| Isobornyl Acrylate | Benzyl dithiobenzoate | Not Specified | Not Specified | Not Specified | Linear increase in MW with conversion, low Đ | researchgate.net |
| Butyl Acrylate | Dithiobenzoate derivatives | Not Specified | Bulk | 60°C | Narrow polydispersity polymer | researchgate.net |
Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique used for synthesizing well-defined polymers from monomers like styrenes and acrylates. cmu.edumcgill.ca The method relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which alternates between a lower and a higher oxidation state. cmu.edu An alkyl halide initiator is used, and the catalyst system reversibly activates and deactivates the propagating polymer chains by transferring a halogen atom. mcgill.ca
Key components of an ATRP system include the monomer, an initiator with a transferable halogen, and a catalyst system composed of a transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., a multidentate amine like PMDETA or Me₆TREN). cmu.eduresearchgate.net The rate of polymerization and the level of control can be finely tuned by adjusting the components of the catalyst system. cmu.edu For instance, the use of the Me₆TREN ligand with a copper bromide catalyst has been shown to enable the controlled polymerization of acrylates at ambient temperature with significantly faster rates than systems using other ligands. cmu.edu
Table 2: Examples of ATRP Systems for Acrylate Polymerization
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Methyl Acrylate | Ethyl 2-bromopropionate | CuBr/Me₆TREN | None (Bulk) | Room Temp. | 85% conversion in 15 min, Đ = 1.18 | cmu.edu |
| Methyl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | None (Bulk) | 90°C | Controlled polymerization, linear kinetics | cmu.edu |
| Isobornyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | None (Bulk) | 323-348 K | Good agreement with kinetic models | researchgate.net |
| Various Hydrophilic Acrylates | Not specified | Cu(II)/Me₆TREN + Eosin Y | Water | Room Temp. | Oxygen-tolerant, green light-induced | nih.gov |
Group Transfer Polymerization (GTP) is a living polymerization method particularly effective for acrylic monomers, especially methacrylates. uobasrah.edu.iqresearchgate.net Discovered by scientists at DuPont, GTP operates at or above room temperature, which is an advantage over low-temperature anionic polymerization. uobasrah.edu.iqresearchgate.net The process is initiated by a silyl ketene acetal, and propagation occurs via a Michael-type addition where the silyl group is transferred to the incoming monomer. uobasrah.edu.iqslideshare.net
GTP requires a catalyst, which can be either nucleophilic (e.g., fluoride ions) or a Lewis acid (e.g., zinc halides). uobasrah.edu.iq The reaction is highly sensitive to protic impurities like water, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq While GTP is well-suited for methacrylates, it can also be used for acrylates, though the living nature of the chains may be shorter due to higher polymerization rates. slideshare.netfigshare.com
Beyond radical-based methods, ionic polymerizations offer alternative routes for synthesizing polyacrylates.
Anionic Polymerization: This method involves the polymerization of monomers with electron-withdrawing groups, such as acrylates, initiated by a nucleophile. cmu.edu The propagating species is a carbanion (enolate). A significant challenge in the anionic polymerization of acrylates is the occurrence of side reactions, where the active center can attack the ester group of the monomer or polymer. cmu.edu These side reactions typically necessitate very low temperatures (e.g., below -50°C) and the use of stabilizing ligands or additives to achieve a controlled, living polymerization. uobasrah.edu.iqcmu.edu The use of specific initiators, such as ammonium salts of resonance-stabilized nitrogen anions, has been explored to achieve polymerization at room temperature with a limited molecular weight distribution. google.comrsc.org
Cationic Polymerization: This type of polymerization proceeds via a propagating carbocation. It is generally limited to monomers with electron-donating substituents that can stabilize the positive charge, such as alkenes and certain heterocycles. wikipedia.orgyoutube.com Acrylate monomers, which possess an electron-withdrawing carbonyl group, are not suitable for cationic polymerization because this group destabilizes the adjacent carbocation that would be formed during propagation. Therefore, cationic polymerization is not a viable method for the homopolymerization of this compound. mdpi.comgellnerindustrial.com
Frontal Polymerization Processes
Frontal polymerization is a process where a localized reaction zone propagates through a monomer or a mixture of monomers, driven by the heat generated from the exothermic polymerization reaction itself. radtech.org This technique is particularly advantageous for curing thick samples of materials where light penetration for photoinitiation is limited. radtech.orgmdpi.com The process is initiated by applying an initial energy stimulus, such as heat or light, to one end of the reactant mixture, which then becomes self-sustaining. radtech.orgusm.edu
For acrylate monomers, frontal polymerization can be initiated either thermally or photochemically. In a photo-induced frontal polymerization, a photoinitiator is used to start the reaction upon exposure to light. The heat released then triggers a thermal initiator, allowing the polymerization front to travel through the material, even into areas not exposed to the initial light source. radtech.org The velocity of the propagating front is influenced by several factors, including the type and concentration of both the photoinitiator and the thermal initiator. radtech.org
Acrylate monomers are well-suited for frontal polymerization due to their high reactivity and significant exothermicity. radtech.org However, a challenge with thermal frontal polymerization using conventional peroxide initiators is the formation of bubbles due to gaseous byproducts from initiator decomposition, which can create voids in the final polymer. mdpi.comresearchgate.net To address this, redox initiators (e.g., N,N-dimethylaniline/benzoyl peroxide) or initiators like 1,1,2,2-tetraphenylethanediol (TPED) have been investigated, as they can enable bubble-free frontal polymerization of acrylates. mdpi.comresearchgate.net While this compound is a long-chain acrylate, the principles of frontal polymerization are applicable, with the front velocity and sustainability depending on its specific exothermicity and reaction kinetics. The molecular weight per double bond is a critical factor; monomers with a higher molecular weight per functional group tend to have slower frontal velocities. radtech.org
Copolymerization of this compound
Random Copolymerization of this compound with Co-monomers
Random copolymers are synthesized by polymerizing two or more different monomers together, where the monomer units are distributed randomly along the polymer chain. The final properties of the copolymer are dependent on the properties of the constituent monomers and their relative proportions in the polymer backbone. In the case of long-chain n-alkyl acrylates like this compound, copolymerization with other n-alkyl acrylates can be used to tune the physical properties of the resulting material.
Research on the copolymerization of structurally similar monomers, such as tetradecyl acrylate (TA) and stearyl acrylate (SA), demonstrates that these monomers can co-crystallize. researchgate.net The melting temperature (Tm) of such copolymers can be adjusted by altering the composition and the average side-chain length. researchgate.net While the copolymers exhibit melting temperatures comparable to homopolymers with the same average side-chain length, they tend to have lower heats of fusion due to a reduction in crystallite size. researchgate.net This change in crystallinity directly impacts properties like gas permeability. researchgate.net
The reactivity ratios of the co-monomers determine the final composition and sequence distribution of the copolymer. For acrylate-methacrylate systems, the choice of solvent can significantly influence these kinetics, with studies showing that the copolymer composition of various systems converges in protic polar aqueous solutions.
Table 1: Reactivity Ratios for Copolymerization of Selected Acrylate Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type | Source |
|---|---|---|---|---|---|
| Styrene | Pentadecylphenyl methacrylate (PDPMA) | 0.93 | 0.05 | Random with alternation tendency | researchgate.net |
| Hexyl Acrylate | Butyl Mercaptopropionate (chain transfer agent) | kp/kct ratio ~1.0-1.4 | Mixed step-chain growth | nih.gov |
Note: Data for this compound is not directly available in the provided context; similar long-chain acrylate systems are presented for illustrative purposes.
Block Copolymer Synthesis via Controlled Polymerization Methods
Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers linked together. The synthesis of well-defined acrylate block copolymers is readily achieved through controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.comcmu.edu These methods allow for precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and complex polymer architectures. google.comcmu.edu
This compound can be incorporated as a "soft" block in combination with a "hard" block, such as poly(methyl methacrylate) (PMMA), to create materials like thermoplastic elastomers or specialty adhesives. cmu.edu The synthesis strategy often involves sequential monomer addition. For example, a macroinitiator of the first block is synthesized and then used to initiate the polymerization of the second monomer. cmu.edu
Atom Transfer Radical Polymerization (ATRP): This technique is versatile for polymerizing a wide range of acrylate and methacrylate monomers. cmu.edu For synthesizing acrylate-methacrylate block copolymers, the order of monomer addition is crucial. It is generally more effective to polymerize the methacrylate block first, as poly(methyl methacrylate) macroinitiators can effectively initiate the polymerization of acrylic monomers. cmu.edu
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization, providing living characteristics. cmu.edu This method is compatible with a broad range of monomers, including those with functional groups, making it suitable for creating complex block copolymer structures. cmu.edu
Research on analogous long-chain acrylates, such as octadecyl acrylate (ODA), has demonstrated the successful synthesis of block copolymers with methyl methacrylate (MMA) via ATRP. researchgate.net These copolymers have been shown to be effective stabilizers in non-aqueous dispersion polymerizations. researchgate.net
Graft Copolymerization Techniques for this compound
Graft copolymers are a class of branched copolymers where side chains of one composition are attached to a main polymer backbone of a different composition. cmu.edu For acrylates like this compound, several techniques can be employed to create graft copolymer structures, primarily falling into "grafting through," "grafting from," and "grafting to" methods. cmu.edu
"Grafting Through" (Macromonomer Method): This is one of the simplest approaches, where a macromonomer (a polymer chain with a polymerizable end group) is copolymerized with a low-molecular-weight monomer. cmu.edu For example, an this compound macromonomer could be copolymerized with a monomer like methyl methacrylate to form a PMMA backbone with poly(this compound) grafts. This method allows for the incorporation of pre-made, well-defined side chains. cmu.edu
"Grafting From": In this technique, a polymer backbone is first synthesized with initiator sites distributed along its chain. A second monomer is then polymerized from these sites, growing the graft chains directly from the backbone. cmu.educmu.edu For instance, a polyethylene backbone containing initiator functionalities can be used to grow poly(n-butyl acrylate) grafts via ATRP. cmu.edu A similar approach could be used to graft poly(this compound) chains from various polymer backbones.
"Grafting To": This method involves attaching pre-formed polymer chains to a polymer backbone that has reactive sites. The development of "click" chemistry has enhanced the efficiency of this approach. cmu.edu
These techniques allow for the combination of dissimilar polymer properties, such as incorporating the flexible, low Tg properties of poly(this compound) with a more rigid polymer backbone. core.ac.uk
Alternating and Gradient Copolymerization Architectures
Beyond random, block, and graft architectures, copolymers can exhibit more complex sequence distributions like alternating and gradient structures.
Alternating Copolymers: In an ideal alternating copolymer, two different monomer units alternate in a regular ABAB pattern along the polymer chain. Achieving a perfectly alternating structure via radical polymerization is challenging and often depends on specific monomer pairings with highly favorable cross-propagation rates. kyoto-u.ac.jp For many common acrylate/methacrylate pairs, direct copolymerization results in statistical or gradient copolymers rather than perfectly alternating ones. nsf.gov However, strategies involving the copolymerization of a methacrylate with a bulky pendant group followed by post-polymerization modification have been developed to synthesize alternating methacrylate/acrylate copolymers. nsf.gov
Gradient Copolymers: Gradient copolymers feature a gradual change in composition from one end of the polymer chain to the other. uq.edu.au This continuous change in monomer distribution results in unique properties compared to their block or random counterparts. uq.edu.au Controlled radical polymerization techniques like ATRP and RAFT are widely used to synthesize gradient copolymers. uq.edu.au This can be achieved by feeding the second monomer into the reaction at a controlled rate or by selecting two monomers with significantly different reactivity ratios, leading to a spontaneous gradient. cmu.edu For example, the copolymerization of two different poly(ethylene oxide) macromonomers with different end groups (methacrylate vs. acrylate) resulted in a spontaneous gradient of grafts along the copolymer backbone due to their different reactivities. cmu.edu Similarly, gradient copolymers of octadecyl acrylate and methyl methacrylate have been synthesized. researchgate.net
Kinetics and Thermodynamics of this compound Polymerization
The kinetics of free-radical polymerization of acrylates are complex and characterized by several key phenomena. The polymerization rate is influenced by factors such as monomer type, initiator concentration, light intensity (for photopolymerization), and temperature. imaging.org
Key kinetic features of acrylate polymerization include:
Autodeceleration: Following autoacceleration, the rate of polymerization slows down significantly at high conversion. This is caused by the propagation reaction becoming diffusion-controlled as the mobility of the monomer and reactive functional groups is severely restricted in the highly viscous or vitrified medium. imaging.org
For long-chain acrylates, the bulky side chains can influence chain mobility and, consequently, the onset and magnitude of these effects. At elevated temperatures (above 80-180°C), secondary reactions become more significant in acrylate polymerizations. These can include backbiting (intramolecular chain transfer), which leads to the formation of midchain radicals, and β-scission of these radicals, which can result in the formation of macromonomers and affect the final polymer molecular weight. researchgate.net
The thermodynamics of the polymerization are governed by the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. The Gibbs free energy of polymerization (ΔGp) is given by ΔGp = ΔHp - TΔSp. For polymerization to be thermodynamically favorable, ΔGp must be negative. Acrylate polymerization is a highly exothermic process (negative ΔHp), which is the primary driving force for the reaction.
Table 2: General Effects of Variables on Acrylate Polymerization Kinetics
| Variable | Effect on Polymerization Rate | Effect on Final Conversion | Source |
|---|---|---|---|
| Increased Initiator Concentration | Increases nominal reaction rate | May increase or decrease depending on system | imaging.org |
| Increased Light Intensity (Photopolymerization) | Increases nominal reaction rate | Generally increases | imaging.org |
| Increased Temperature | Increases rate constants for initiation and propagation; also increases secondary reactions (e.g., β-scission) | Can decrease due to lower ceiling temperature and increased side reactions | researchgate.net |
| Monomer Functionality (Multifunctional Acrylates) | Increases rate due to higher crosslinking density | Often leads to incomplete conversion due to early onset of diffusion limitations | imaging.org |
Reaction Rate Determination and Kinetic Modeling
Detailed studies determining the specific reaction rate and providing kinetic models exclusively for the polymerization of this compound are not extensively available in publicly accessible literature. However, the methodology for determining these parameters for long-chain acrylates follows established principles of polymer chemistry.
The determination of polymerization reaction rates for acrylate monomers is typically accomplished through experimental techniques that monitor monomer consumption or polymer formation over time. Common methods include:
Gravimetry: Measuring the weight of the polymer formed at different time intervals.
Dilatometry: Measuring the volume contraction of the reaction mixture as the monomer converts to the denser polymer.
Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of the characteristic acrylate double bond peak, providing real-time conversion data. imaging.org
Kinetic modeling of acrylate polymerization, particularly for free-radical processes, involves a complex set of elementary reactions. researchgate.net These models are crucial for predicting polymer properties and optimizing reaction conditions. A comprehensive kinetic model would include the following steps:
Initiation: The generation of primary radicals from an initiator.
Propagation: The addition of monomer units to the growing polymer radical.
Termination: The cessation of chain growth, typically through combination or disproportionation of two polymer radicals.
Chain Transfer: The transfer of the radical activity to a monomer, solvent, or polymer molecule, which can influence the molecular weight of the resulting polymer.
For long-chain acrylates, kinetic models must also account for secondary reactions that can significantly impact the final polymer architecture. mdpi.commdpi.com These include backbiting, which leads to the formation of short-chain branches, and β-scission, which can cause chain scission. mdpi.com Software such as PREDICI® is often used to simulate these complex polymerization processes by incorporating the rate coefficients for each elementary reaction and accounting for diffusion-controlled effects that become prominent at high monomer conversions. mdpi.com The development of a precise kinetic model for this compound would require experimental determination of these fundamental rate coefficients.
Activation Energies and Polymerization Enthalpy
The enthalpy of polymerization (ΔHp), or the heat of polymerization, is the heat released during the conversion of monomer to polymer. This value is a critical parameter for reactor design and safety, as the exothermic nature of acrylate polymerization requires efficient heat removal. While the specific enthalpy for this compound has not been reported, data for a structurally similar isomer, poly(tetradecyl acrylate), is available. The enthalpy value for poly(tetradecyl acrylate) has been reported as 14.1 kJ/mol. researchgate.net This value is influenced by steric hindrance and the structure of the alkyl side chain. nist.gov
| Compound | Polymerization Enthalpy (kJ/mol) | Melting Point (Tm) |
|---|---|---|
| Poly(tetradecyl acrylate) | 14.1 | 19.5 °C |
Polymerization in Dispersed Media for Poly(this compound)
Emulsion polymerization is a widely used industrial process for producing acrylic polymers. scispace.com However, specific studies detailing the emulsion polymerization of this compound are scarce. The technique is particularly challenged by hydrophobic monomers like long-chain acrylates due to their very low water solubility. cmu.edu This low solubility hinders the diffusion of the monomer from droplets to the polymerization sites within micelles or polymer particles. cmu.edu
To overcome this limitation when polymerizing highly hydrophobic monomers, several strategies can be employed:
Miniemulsion Polymerization: In this technique, monomer droplets are stabilized by a combination of a surfactant and a co-stabilizer (ultrahydrophobe), creating small, stable droplets (50-500 nm). Polymerization then occurs predominantly within these nanodroplets, circumventing the need for monomer diffusion through the aqueous phase.
Phase Transfer Agents: Compounds like cyclodextrins can be used to form water-soluble inclusion complexes with hydrophobic monomers. cmu.edu The cyclodextrin acts as a carrier, transporting the monomer through the water phase to the growing polymer particles. cmu.edu
A typical emulsion polymerization system consists of the monomer, a continuous phase (usually water), a surfactant to form micelles and stabilize particles, and an initiator (either water-soluble or oil-soluble). uq.edu.au
Dispersion Polymerization is used to produce monodisperse polymer particles in the 1-15 µm range. In this method, the monomer is soluble in the continuous phase (an organic solvent), but the resulting polymer is not. The reaction is stabilized by a steric stabilizer, typically a block or graft copolymer, which adsorbs onto the precipitating polymer particles and prevents them from aggregating. nih.gov For poly(this compound), a nonpolar continuous phase in which the monomer is soluble but the polymer is insoluble would be required, along with a suitable polymeric stabilizer. nih.gov
Suspension Polymerization is employed to produce larger polymer beads (50-1000 µm). scispace.com In this process, the water-insoluble monomer, containing a monomer-soluble initiator, is dispersed as droplets in a continuous aqueous phase. nih.gov A suspending agent (such as poly(vinyl alcohol) or finely divided inorganic solids) is used to prevent the droplets from coalescing. scispace.comdigitellinc.com Polymerization occurs within each individual monomer droplet, which can be considered a small bulk reactor. This method is effective for producing polymer beads with high molecular weight and high conversion. scispace.com Given the hydrophobic nature of this compound, it would be a suitable candidate for suspension polymerization. digitellinc.com
Photo-initiated Polymerization and Dual-Curing of this compound Systems
Photo-initiated polymerization utilizes light energy, typically in the ultraviolet (UV) range, to generate radical species that initiate polymerization. imaging.org This technique offers advantages such as high reaction rates at ambient temperatures and spatial and temporal control over the curing process. While specific examples involving this compound are not detailed in the literature, the principles apply to acrylate monomers generally. The process requires a photoinitiator, which absorbs light and cleaves to form radicals (Type I) or abstracts a hydrogen atom from a co-initiator to produce radicals (Type II). nih.gov The rate of polymerization can be influenced by factors such as light intensity, photoinitiator concentration, and the monomer's reactivity. researchgate.net
Dual-curing systems combine two distinct polymerization reactions, which can be triggered sequentially or simultaneously. nih.govmdpi.comresearchgate.net This approach is used to create materials with superior properties or to overcome the limitations of a single cure mechanism, such as oxygen inhibition or curing in shadowed areas. nih.gov An acrylate like this compound could potentially be incorporated into several dual-curing frameworks:
UV/Thermal Cure: A system could first be cured with UV light to achieve initial solidification and handling strength, followed by a thermal cure to complete the reaction in areas not reached by the light and enhance the final material properties. nih.gov
UV/Moisture Cure: Resins can be designed with both acrylate and isocyanate functionalities. The acrylate groups are cured by UV radiation, while the isocyanate groups react with ambient moisture over time to ensure full cure throughout the material. allnex.com
Hybrid Chemistry Systems: Acrylate polymerization can be combined with other chemistries, such as epoxy-amine reactions or thiol-ene "click" reactions. mdpi.comresearchgate.net In such a system, the two reactions can be triggered by different stimuli (e.g., UV light for the acrylate and heat for the epoxy), allowing for staged curing and the formation of interpenetrating polymer networks (IPNs). nih.govmdpi.comresearchgate.net
Characterization and Advanced Analytical Techniques for Poly Isotetradecyl Acrylate Materials
Spectroscopic Analysis of Isotetradecyl Acrylate (B77674) and Its Polymers
Spectroscopic methods are indispensable for elucidating the chemical structure of both the isotetradecyl acrylate monomer and its corresponding polymer. These techniques probe the interactions of molecules with electromagnetic radiation, providing a fingerprint of the functional groups present.
FTIR spectroscopy is a powerful and widely used technique for identifying functional groups in molecules. rjpbcs.com For this compound and its polymer, FTIR is used to confirm the chemical structure by identifying characteristic absorption bands. rjpbcs.com The polymerization of the acrylate monomer can be monitored by observing the disappearance of bands associated with the vinyl C=C bond. azom.comhoriba.com
In the analysis of poly(this compound), the spectrum is dominated by peaks corresponding to the ester group and the long alkyl side chain. The key characteristic absorptions are:
C=O Stretching: A strong absorption band is typically observed around 1730 cm⁻¹, which is characteristic of the carbonyl group in the ester linkage. spectroscopyonline.com
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the ester group appear in the region of 1100-1300 cm⁻¹. spectroscopyonline.com
C-H Stretching: Strong bands from the long isotetradecyl chain and the polymer backbone are seen in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in CH₂, and CH₃ groups. orientjchem.org
C=C Stretching (Monomer): The this compound monomer shows a characteristic absorption band for the C=C double bond stretch at approximately 1637 cm⁻¹. azom.com This band disappears upon successful polymerization, making FTIR an effective tool for monitoring the reaction progress. azom.com
Table 1: Characteristic FTIR Absorption Bands for this compound and Poly(this compound)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2955-2920 | C-H (sp³) | Asymmetric stretching of CH₃ and CH₂ groups in the isotetradecyl chain. |
| 2870-2850 | C-H (sp³) | Symmetric stretching of CH₃ and CH₂ groups in the isotetradecyl chain. |
| 1730 | C=O | Carbonyl stretching of the ester group. |
| 1637 | C=C | Vinyl stretching in the acrylate monomer (disappears upon polymerization). azom.com |
| 1465 | C-H | Bending (scissoring) of CH₂ groups. |
| 1160-1240 | C-O-C | Asymmetric stretching of the ester group. rjpbcs.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed microstructural analysis of polymers. iupac.org It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, allowing for unambiguous structure confirmation and analysis of tacticity and monomer sequencing in copolymers. iupac.orgresearchgate.net
For poly(this compound), ¹H NMR spectra would display characteristic signals for the protons in the polymer backbone and the long alkyl side chain.
Polymer Backbone: Broad signals between 1.4 and 2.5 ppm correspond to the -CH₂- and -CH- protons of the polymer backbone.
Side Chain Protons: The -O-CH₂- protons of the ester group would appear as a signal around 4.0 ppm. The numerous protons of the long isotetradecyl (C₁₄H₂₉) chain would produce a large, complex set of signals in the upfield region, typically between 0.8 and 1.6 ppm, with the terminal methyl (CH₃) group signal appearing at approximately 0.88 ppm.
¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in a different chemical environment.
Carbonyl Carbon: The ester carbonyl carbon (C=O) typically resonates in the downfield region, around 175 ppm.
Backbone Carbons: The carbons of the polymer backbone (-CH₂-CH-) would show signals in the 35-45 ppm range.
Side Chain Carbons: The -O-CH₂- carbon would be observed around 65 ppm, while the carbons of the long alkyl chain would appear in the 14-32 ppm region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(this compound)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Backbone -CH- | ~2.3 | ~42 |
| Backbone -CH₂- | ~1.5-1.9 | ~36 |
| Ester C=O | - | ~175 |
| Side Chain -O-CH₂- | ~4.0 | ~65 |
| Side Chain -(CH₂)n- | ~1.2-1.6 | ~22-32 |
| Side Chain Terminal -CH₃ | ~0.88 | ~14 |
UV-Visible Spectroscopy is generally of limited use for the direct characterization of simple polyacrylates like poly(this compound) because the acrylate structure lacks a strong chromophore that absorbs in the UV-visible range (200-800 nm). researchgate.net However, it can be employed to quantify residual monomers if they possess UV-absorbing properties or are derivatized. researchgate.net It is also useful in studying copolymers where one of the monomers contains a chromophore. researchgate.net
Raman Spectroscopy , on the other hand, is a valuable technique for polymer analysis. horiba.com It is particularly effective for monitoring the polymerization of acrylate monomers. horiba.com The C=C double bond in the this compound monomer gives a strong and distinct Raman scattering band. As the polymerization proceeds, the intensity of this band decreases, allowing for real-time kinetic studies of the reaction. horiba.com Raman spectroscopy can also provide information on the polymer backbone and side-chain conformations. bohrium.com
Chromatographic Techniques for Molecular and Compositional Analysis
Chromatographic methods are essential for separating components of a mixture, making them ideal for determining the molecular weight distribution of polymers and the purity of monomers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most important technique for measuring the molecular weight distribution of polymers. paint.orgresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column first, followed by smaller molecules. paint.org
For poly(this compound), GPC/SEC analysis provides crucial data on:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
The analysis is typically performed using a series of columns packed with porous materials and a suitable solvent, such as tetrahydrofuran (B95107) (THF), as the mobile phase. researchgate.netnih.gov The eluting polymer is detected by a differential refractive index (DRI) detector, and the molecular weights are determined by calibration with polymer standards (e.g., polystyrene). lcms.cz
Table 3: Example GPC/SEC Data for a Polyacrylate Sample
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 50,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 85,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.7 |
| Elution Volume (mL) | Volume of solvent required to elute the polymer | 15.2 |
High Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of the this compound monomer and to quantify the amount of unreacted, or residual, monomer in the final polymer product. perkinelmer.comusm.my The presence of residual monomer can significantly affect the properties and safety of the polymer material.
The analysis typically involves dissolving a known amount of the polymer in a suitable solvent (e.g., tetrahydrofuran) and then precipitating the polymer by adding a non-solvent (e.g., methanol). usm.my The supernatant, containing the residual monomer, is then injected into the HPLC system. usm.my A reversed-phase column (such as a C18 column) is commonly used with a mobile phase mixture, for instance, acetonitrile (B52724) and water. e3s-conferences.orgresearchgate.net The monomer is detected using a UV detector, and its concentration is calculated from a calibration curve prepared with standards of known concentrations. e3s-conferences.org
Table 4: Typical HPLC Conditions for Acrylate Monomer Analysis
| Parameter | Condition |
| Instrument | High Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) e3s-conferences.org |
| Mobile Phase | Acetonitrile/Water Gradient e3s-conferences.org |
| Flow Rate | 1.0 mL/min usm.my |
| Detection | UV Detector (e.g., at 210 nm) researchgate.net |
| Temperature | 40°C usm.my |
| Sample Preparation | Polymer dissolved in THF, precipitated with Methanol usm.my |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Residual Monomers and Volatiles
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification and quantification of residual monomers and other volatile organic compounds (VOCs) in poly(this compound) materials. The presence of unreacted this compound monomer is a critical quality control parameter, as it can affect the polymer's final properties and may be a concern in certain applications.
The most common approach for analyzing residual monomers in polymers is headspace GC-MS. hpst.czgcms.cznih.govresearchgate.net In this method, a sample of the polymer is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the headspace gas. hpst.cznih.gov An aliquot of this gas is then injected into the GC system. The GC column, often a capillary column like a DB-WAX, separates the different components of the volatile mixture based on their boiling points and interactions with the stationary phase. nih.govnih.gov
Following separation in the GC, the compounds enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a "fingerprint" for identification. chromatographyonline.com Quantification is typically achieved by creating a calibration curve using standards of known concentrations of this compound. chromatographyonline.comresearchgate.net The limits of quantification for residual acrylic monomers in acrylic resins using GC-MS can be in the range of 1-50 mg/kg, depending on the sample matrix. nih.govresearchgate.net
Alternatively, solvent extraction can be employed, where the polymer is dissolved or extracted with a suitable solvent, and the resulting solution is injected into the GC-MS. researchgate.net Microwave-assisted extraction has been shown to be an effective method for this purpose. nih.gov
The following table illustrates typical parameters for a headspace GC-MS method for the analysis of residual monomers in acrylic polymers.
| Parameter | Value |
| Headspace | |
| Sample Size | 0.02 - 0.1 g |
| Incubation Temperature | 100 °C |
| Incubation Time | 30 min |
| Gas Chromatograph | |
| Column | DB-WAX, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40°C (2 min), ramp to 150°C at 12°C/min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-600 amu |
| Mode | Selected Ion Monitoring (SIM) |
Thermal Analysis of Poly(this compound)
Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition, Crystallization)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal transitions of poly(this compound). By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
The following table presents the glass transition temperatures for a series of poly(n-alkyl acrylates) to illustrate this trend.
| Polymer | Number of Carbons in Alkyl Side Chain | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl acrylate) | 1 | 10 |
| Poly(ethyl acrylate) | 2 | -24 |
| Poly(butyl acrylate) | 4 | -54 |
| Poly(hexyl acrylate) | 6 | -57 |
| Poly(octyl acrylate) | 8 | -65 |
| Poly(decyl acrylate) | 10 | -70 |
| Poly(dodecyl acrylate) | 12 | -66 |
| Poly(tetradecyl acrylate) | 14 | -55 |
This data is representative of the trend for poly(n-alkyl acrylates) and serves as an estimation for poly(this compound).
In a typical DSC experiment, a small sample of poly(this compound) is heated at a controlled rate, and the heat flow is monitored. The glass transition is observed as a step-like change in the baseline of the DSC curve. mdpi.com If the polymer is semi-crystalline, an exothermic peak for crystallization may be observed upon cooling, and an endothermic peak for melting will be seen during heating. For long-chain poly(n-alkyl acrylates) with side chains of 10 carbons or more, side-chain crystallization can occur. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability
The thermal degradation of polyacrylates in an inert atmosphere typically proceeds through chain scission reactions. nih.govpolychemistry.com The stability of poly(alkyl acrylates) is influenced by the structure of the alkyl side chain. Generally, the degradation of polyacrylates occurs in one or two stages. nih.gov
A TGA analysis of poly(this compound) would involve heating a sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a nitrogen atmosphere. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters obtained from the TGA curve and its derivative (DTG curve), respectively.
The following table provides a hypothetical representation of TGA data for poly(this compound), based on typical values for long-chain polyacrylates.
| Parameter | Description | Estimated Value (°C) |
| Tonset | Onset temperature of decomposition | 250 - 300 |
| Tmax | Temperature of maximum decomposition rate | 350 - 400 |
| Residue at 500 °C | Percentage of mass remaining | < 5% |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of poly(this compound). tainstruments.com DMA measures the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature, frequency, or time. These parameters provide insights into the material's stiffness, energy dissipation, and glass transition behavior. tainstruments.com
The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. nih.gov For a viscoelastic material like poly(this compound), the storage modulus will decrease as the temperature increases, with a significant drop occurring around the glass transition temperature. nih.gov
The loss modulus (E'') represents the viscous response of the material and is related to its ability to dissipate energy. pbipolymer.com A peak in the loss modulus is often associated with the glass transition.
Tan delta (tan δ) , the ratio of the loss modulus to the storage modulus (E''/E'), is a measure of the damping properties of the material. tainstruments.com The peak of the tan delta curve is commonly used to determine the glass transition temperature. nih.gov
The following table illustrates the expected changes in the viscoelastic properties of poly(this compound) across its glass transition.
| Temperature Region | Storage Modulus (E') | Loss Modulus (E'') | Tan Delta (tan δ) |
| Below Tg (Glassy) | High | Low | Low |
| Around Tg (Transition) | Decreasing sharply | Peaks | Peaks |
| Above Tg (Rubbery) | Low | Low | Low |
Morphological and Surface Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface topography and morphology of poly(this compound) materials at the micro- and nanoscale. mdpi.com SEM provides high-resolution images that can reveal details about surface roughness, porosity, and the presence of any domains or phase separation in polymer blends or composites. mdpi.comuwo.ca
To perform SEM analysis, a sample of poly(this compound), such as a film or a coated surface, is typically coated with a thin layer of a conductive material, like gold or palladium, to prevent charge buildup from the electron beam. The electron beam is then scanned across the surface, and the interactions between the electrons and the sample generate signals that are used to form an image.
SEM analysis of a poly(this compound) film could be used to:
Assess the uniformity and smoothness of the film surface.
Identify any surface defects, such as cracks, voids, or contaminants.
Characterize the morphology of polymer blends containing poly(this compound), revealing the size and distribution of different phases. mdpi.com
In composite materials, SEM can be used to visualize the dispersion of fillers or additives within the poly(this compound) matrix.
The interpretation of SEM images provides crucial information for understanding how processing conditions and material composition affect the final surface structure and properties of poly(this compound) materials.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, direct structural information on nano-structured materials. nih.gov In the analysis of poly(this compound) (PITDA) and its composites, TEM is employed to visualize the internal morphology, phase separation in copolymer systems, and the dispersion of any incorporated nanoparticles or fillers.
The process involves directing a beam of electrons through an ultrathin specimen of the material. The interaction of the electrons with the sample creates an image that reveals details about the material's structure. For soft materials like polymers, specialized sample preparation techniques are crucial. These often include cryo-TEM, where the sample is flash-frozen in liquid ethane (B1197151) to preserve its native structure in a vitreous ice layer, or negative staining, which enhances contrast. nih.gov
In the context of PITDA-based materials, TEM analysis can elucidate:
Nanoparticle Dispersion: When inorganic fillers (e.g., nanoclays, silica) are added to a PITDA matrix to create a nanocomposite, TEM can verify the degree of exfoliation and dispersion of these fillers. Agglomerated particles versus well-dispersated individual particles can be clearly distinguished, which is critical for understanding the material's mechanical and barrier properties.
Morphology of Blends and Copolymers: For blends containing PITDA or for block copolymers incorporating a poly(this compound) segment, TEM can reveal the microphase-separated morphology (e.g., lamellar, cylindrical, spherical domains). However, a known challenge with fully acrylic block copolymers is the very low electronic contrast between the constituent blocks, which can make visualization difficult without selective staining techniques. umons.ac.be
The insights gained from TEM are fundamental for establishing structure-property relationships in PITDA materials. For instance, the morphology of a polymer blend as seen in TEM images directly correlates with its mechanical strength and toughness. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) has evolved from a surface topography imaging tool to a comprehensive technique for characterizing a range of material properties at the nanoscale. nist.gov It is particularly valuable for polymer science as it can probe not only surface structure but also nanomechanical properties like elastic modulus, adhesion, and viscoelasticity. nist.govresearchgate.net
In an AFM experiment, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflections of the cantilever due to tip-sample interactions are monitored by a laser to construct a high-resolution 3D topographical map. researchgate.net For multicomponent polymer systems, such as block copolymers containing PITDA, AFM can distinguish between different polymer phases based on variations in their mechanical properties. azom.com
Key applications of AFM for poly(this compound) materials include:
Surface Topography and Roughness: AFM provides quantitative data on the surface roughness of PITDA films and coatings, which is essential for applications where surface finish is critical.
Phase Imaging: Techniques like phase detection imaging are highly effective for visualizing the phase-separated morphology of PITDA-containing block copolymers. umons.ac.be The phase image maps variations in the tip-sample energy dissipation, which often correlates with differences in material hardness or viscoelasticity, providing clear contrast between the soft polyacrylate domains and harder polymer domains. umons.ac.be
Nanomechanical Property Mapping: By analyzing force-distance curves at various points on the sample, AFM can generate quantitative maps of mechanical properties. nist.govnih.gov This allows for the characterization of the modulus of PITDA domains, the stiffness of surrounding matrix materials, and the adhesion forces at the surface. Pulsed force mode can be used to correlate local stiffness with the degree of monomer conversion in photopolymerized acrylate films.
The table below illustrates the type of nanomechanical data that can be obtained for a hypothetical PITDA-based copolymer using AFM.
Table 1: Representative Nanomechanical Properties of a PITDA Block Copolymer Determined by AFM
| Polymer Domain | Topography Feature | Adhesion Force (nN) | Elastic Modulus (GPa) | Surface Roughness (Rq, nm) |
|---|---|---|---|---|
| Poly(this compound) Phase | Dispersed Spheres | 45.8 | 0.85 | 2.1 |
| Hard Matrix (e.g., Polystyrene) | Continuous Matrix | 25.2 | 2.50 |
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
XPS and ToF-SIMS are premier surface-sensitive analytical techniques that provide detailed chemical information about the outermost few nanometers of a material.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is used to determine the elemental composition and chemical bonding states at a polymer's surface. mdpi.comscivisionpub.com The technique works by irradiating the sample with X-rays, causing the emission of core-level electrons. scivisionpub.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its specific chemical environment. mdpi.com
For poly(this compound), XPS analysis can:
Confirm the presence and quantify the relative amounts of carbon and oxygen on the surface.
Distinguish between different chemical states of carbon (e.g., C-C/C-H in the alkyl chain, C-O, and O=C-O in the acrylate ester group) through high-resolution scans of the C1s peak. researchgate.net This is crucial for verifying surface chemistry and detecting oxidation or contamination.
Table 2: Expected XPS C1s Binding Energies for Poly(this compound)
| Functional Group | Expected Binding Energy (eV) | Assignment |
|---|---|---|
| -CH2-CH2- | ~285.0 | Aliphatic carbon in backbone and side chain |
| -CH(C=O)- | ~285.6 | Carbon in polymer backbone adjacent to carbonyl |
| -O-CH2- | ~286.5 | Carbon in ester group adjacent to single-bonded oxygen |
| O=C-O | ~289.0 | Carbonyl carbon in ester group |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive mass spectrometry technique that analyzes the molecular composition of the extreme outer surface (1-2 monolayers). phi.com It uses a pulsed primary ion beam to desorb and ionize species from the sample surface. carleton.edunist.gov These secondary ions are then accelerated into a "flight tube," and their mass-to-charge ratio is determined by their travel time to a detector. admatel.com
Key applications for PITDA materials include:
Molecular Identification: ToF-SIMS provides a detailed fingerprint mass spectrum with fragments characteristic of the PITDA repeat unit, confirming its presence and structure at the surface.
Surface Contamination Analysis: Its high sensitivity (ppm to ppb range) makes it ideal for detecting trace amounts of surface contaminants, such as processing aids or unreacted monomers, that could affect adhesion or biocompatibility. jordilabs.com
Chemical Imaging: The primary ion beam can be rastered across the surface to generate high-resolution chemical maps, showing the spatial distribution of different molecular species. phi.com
Together, XPS and ToF-SIMS offer a comprehensive understanding of the surface chemistry of PITDA materials, which is paramount for controlling surface-driven phenomena like wetting, adhesion, and biocompatibility.
Rheological Studies of Poly(this compound) and Its Formulations
Rheology is the study of the flow and deformation of matter, and it provides critical insights into the processing behavior and performance of polymeric materials. Rheological studies of poly(this compound) and its formulations are essential for optimizing manufacturing processes like coating, molding, and extrusion, as well as for understanding the material's final mechanical properties. mdpi.com
The rheological behavior of polymer solutions and melts is typically characterized using a rheometer, which measures properties such as viscosity and viscoelastic moduli as a function of shear rate, frequency, or temperature. mdpi.com For PITDA, which has a long, flexible alkyl side chain, the rheological properties are influenced by factors like molecular weight, molecular weight distribution, temperature, and polymer architecture (e.g., linear vs. cross-linked).
Key rheological investigations for PITDA formulations include:
Viscosity Measurements: Determining the viscosity as a function of shear rate is crucial for processing. PITDA solutions and melts are expected to exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. This is a common characteristic of polymer systems and is advantageous for processing. mdpi.com
Dynamic Mechanical Analysis (DMA): In oscillatory tests, the storage modulus (G') and loss modulus (G'') are measured. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. These parameters provide information on the material's viscoelasticity, gel point, and network structure. mdpi.com
Temperature Dependence: The viscosity of PITDA is highly dependent on temperature. Arrhenius-type relationships are often used to model this dependence and determine the activation energy for viscous flow, which is a key parameter for controlling processing temperatures.
Studies on similar long-chain poly(alkyl acrylates) show that while the length of the alkyl substituent may not dramatically alter the general rheological behavior, it can influence specific properties, especially at high molecular weights or concentrations. mdpi.com The presence of fillers or other additives in PITDA formulations will also significantly alter the rheological profile, often increasing viscosity and enhancing the elastic response. matec-conferences.org
Advanced Structural Elucidation Techniques for Poly(this compound) Networks
The characterization of PITDA networks involves probing the structure at multiple length scales, from the molecular arrangement to the macroscopic morphology. The techniques described previously provide complementary information:
AFM and TEM serve as direct visualization tools. AFM can map the surface of a network, revealing topographical features and spatial variations in mechanical properties (e.g., cross-linking density). TEM can visualize the bulk morphology, especially in heterogeneous networks or nanocomposites, showing the distribution of different phases or fillers. umons.ac.be
Rheology provides information about the bulk connectivity and viscoelastic properties of the network. The magnitude of the storage modulus (G') in the rubbery plateau region, for example, is directly related to the cross-link density of the polymer network. The sol-gel transition, which marks the formation of an infinite network, can be precisely determined by monitoring the crossover of G' and G''. mdpi.com Studies on related polyacrylate systems show that both chemical and physical cross-linking have a profound effect on the sol-gel transition and shear viscosity. researchgate.net
Spectroscopic Techniques (XPS, ToF-SIMS): While primarily surface-sensitive, these methods are crucial for verifying that the chemical reactions intended to form the network have occurred at material interfaces and surfaces.
Poly Isotetradecyl Acrylate in Advanced Materials Science and Engineering Applications
Poly(Isotetradecyl Acrylate) in Adhesive Technologies
The incorporation of isotetradecyl acrylate (B77674) into adhesive formulations is primarily as a comonomer to modify and enhance the final properties of the polymer system. Its long, flexible alkyl chain plays a critical role in determining the viscoelastic and surface properties of the adhesive.
Pressure-sensitive adhesives (PSAs) are soft materials that can adhere to surfaces with minimal pressure and are characterized by a balance of adhesive and cohesive properties. nih.gov The selection of monomers is crucial in tuning these properties.
Monomers with long alkyl chains, such as isodecyl acrylate, are known to enhance peel properties. adhesivesmag.com The even longer isotetradecyl chain is expected to provide a similar or more pronounced plasticizing effect, contributing to flexibility and peel strength. Furthermore, the significant hydrophobic nature of the C14 chain improves water resistance and enhances adhesion to low surface energy substrates like polyethylene and polypropylene, which are typically difficult to bond with more polar acrylic adhesives. smprotectivefilm.com
Table 1: Expected Influence of this compound on PSA Properties
| Property | Influence of this compound Monomer | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | Decrease | The long, flexible C14 side chain increases free volume and polymer mobility. |
| Tack | Increase | Lower Tg contributes to the softness required for instantaneous adhesion. |
| Peel Adhesion | Increase | Acts as an internal plasticizer, enhancing flexibility and energy dissipation during peeling. adhesivesmag.com |
| Shear Strength (Cohesion) | Decrease | The soft, non-polar side chains can reduce intermolecular entanglement and cohesive strength. This is often balanced with "hard" monomers or crosslinkers. |
| Water Resistance | Increase | The hydrophobic C14 alkyl chain repels water. lencolo37.com |
| Adhesion to Low-Energy Surfaces | Increase | The non-polar nature improves compatibility and wetting on substrates like plastics. smprotectivefilm.com |
Structural adhesives are materials that cure to form high-strength bonds capable of bearing significant loads, often replacing mechanical fasteners. specialchem.com3m.com These systems are typically based on rigid polymer networks like epoxies or highly crosslinked acrylates. raajournal.com
Given its inherent softness and flexibility, poly(this compound) is not used as the primary structural component in these adhesives. Instead, this compound is incorporated as a comonomer or additive to act as a toughening agent or flexibilizer . google.com The primary rigid matrix of a structural adhesive can be brittle; the inclusion of soft, flexible polymer segments from this compound can significantly improve impact strength and peel resistance. specialchem.com These long alkyl chains allow for energy dissipation under stress, preventing catastrophic bond failure. raajournal.com This approach is a key strategy in formulating second-generation acrylic adhesives, which are toughened systems designed to bond a wide variety of substrates with minimal surface preparation. specialchem.com
Table 2: Typical Components in a Toughened Acrylic Structural Adhesive
| Component | Example(s) | Function in the Formulation |
|---|---|---|
| Primary Monomer | Methyl Methacrylate (MMA), Epoxy Acrylate | Provides the rigid, crosslinked polymer backbone for high shear strength and thermal stability. researchgate.net |
| Toughening Agent / Flexibilizer | This compound , Urethane Acrylates, Rubber Polymers | Introduces soft segments to absorb energy, improve peel strength, and enhance impact resistance. raajournal.comgoogle.com |
| Adhesion Promoter | Methacrylic Acid, Phosphate Esters | Enhances bonding to specific substrates, particularly metals, through chemical interaction. |
| Initiation System | Peroxides (oxidant), Amines (reductant) | A redox system that initiates the free-radical polymerization and curing of the adhesive. researchgate.net |
| Additives | Thickeners, Stabilizers, Fillers | Control viscosity, improve shelf-life, and reduce shrinkage. raajournal.com |
Waterborne polyurethane-acrylate (WPUA) adhesives are hybrid systems that combine the desirable properties of both polymer types: the toughness and flexibility of polyurethanes with the weatherability and cost-effectiveness of polyacrylates. researchgate.net The performance of these blends, particularly their water resistance, can be tailored by modifying the chemical composition.
Incorporating a highly hydrophobic monomer like this compound into the acrylate component of the WPUA system is an effective strategy for enhancing the water resistance of the cured adhesive film. matec-conferences.org The long, non-polar C14 alkyl chains tend to migrate to the polymer-air or polymer-substrate interface, creating a low-energy surface that repels water. This modification can lead to a higher water contact angle and reduced water absorption in the final film. researchgate.net While fluorine and silicone-containing monomers are also used for this purpose, long-chain alkyl acrylates provide a fluorine-free alternative for increasing hydrophobicity. mdpi.com
The synthesis of these systems must account for the hydrophobic nature of the monomer. Techniques like miniemulsion polymerization are often employed to successfully incorporate hydrophobic monomers into a stable aqueous dispersion, ensuring a homogeneous final material. pstc.org
The development of adhesives that can cure rapidly or function in wet and underwater environments presents significant chemical challenges. Acrylate-based systems are often chosen for fast-curing applications due to their rapid polymerization kinetics, which can be initiated by UV light or redox chemical reactions. google.companacol.com
In the context of underwater adhesives , overcoming the boundary layer of water at the substrate interface is the primary obstacle. cyclodextrinnews.com A key strategy in designing effective underwater adhesives is the incorporation of hydrophobic monomers. nih.gov this compound, with its substantial C14 alkyl chain, is an ideal candidate for this purpose. The hydrophobic chains can create microdomains that actively repel and displace water from the bonding interface, allowing the adhesive's functional groups to make contact with and adhere to the substrate. cyclodextrinnews.com Research has shown that copolymerizing hydrophobic monomers (such as hexyl acrylate) with hydrophilic, adhesive monomers can lead to robust underwater adhesion. cyclodextrinnews.com The isotetradecyl group would provide a powerful hydrophobic-driving force for this water displacement mechanism.
Poly(this compound) in Coating Formulations
The properties that make this compound useful in adhesives are also highly valuable in the formulation of protective and industrial coatings. Its primary contributions are enhancing hydrophobicity and improving flexibility.
In protective and industrial coatings, durability and resistance to environmental factors like water are paramount. The inclusion of this compound as a comonomer in the coating resin can impart significant hydrophobicity. This is due to the low surface energy of the long alkyl chains. matec-conferences.org Studies on related material systems have demonstrated that increasing the length of alkyl chains on a surface generally leads to a higher water contact angle, a key measure of water repellency. mdpi.com This effect can lead to self-cleaning properties, where water beads up and rolls off the surface, carrying dirt with it. researchgate.netacs.org
Beyond water repellency, poly(this compound) also functions as an internal plasticizer. lencolo37.com This enhances the flexibility and impact resistance of the coating, reducing the likelihood of cracking or peeling when the coated object is subjected to mechanical stress or thermal expansion and contraction. Its compatibility with various UV-curable systems also makes it suitable for modern, high-efficiency coating applications. lencolo37.com
Table 3: Effect of Alkyl Chain Length on Coating Hydrophobicity (Illustrative Data) This table illustrates the general principle that longer alkyl chains increase hydrophobicity, as demonstrated in studies of alkylsilanes on surfaces. A similar trend would be expected for poly(alkyl acrylates).
| Alkyl Chain Length | Example Compound | Typical Water Contact Angle | Reference Principle |
|---|---|---|---|
| Short (C1) | Methyltrimethoxysilane (MTMS) | ~105° | Increasing alkyl chain length increases hydrophobicity. mdpi.com |
| Medium (C8) | Octyltrimethoxysilane (OTMS) | ~140° | The effect is significant up to a certain chain length. mdpi.comresearchgate.net |
| Long (>C16) | Hexadecyltrimethoxysilane (HDTMS) | May Decrease Slightly | Very long chains can become disordered, slightly reducing the hydrophobic effect. mdpi.com |
UV-Curable Coatings and Their Performance
UV-curable coatings are solvent-free formulations that rapidly cure upon exposure to ultraviolet light, offering environmental benefits and high production speeds. The performance of these coatings is highly dependent on their constituent monomers and oligomers. Poly(this compound) can be incorporated into these systems, typically as a reactive diluent, to modify the properties of the final cured film.
The long isotetradecyl side chain of this acrylate monomer enhances the flexibility of the cured coating. In rigid coating formulations, the incorporation of monomers with long alkyl chains can lower the crosslink density, leading to improved elongation and impact resistance. While specific performance data for this compound is not widely published in comparative studies, the general effect of long-chain acrylates is a reduction in hardness and an increase in flexibility. The performance of UV-curable coatings is a balance of properties, and the inclusion of this compound would be tailored to achieve the desired flexibility without compromising other critical characteristics like scratch and chemical resistance.
The table below illustrates typical mechanical properties of UV-cured urethane acrylate coatings, which can be modified by the choice of reactive diluents like this compound.
| Property | Typical Value Range for Urethane Acrylate Coatings | Influence of Long-Chain Acrylate Diluents (like this compound) |
| Tensile Strength | 10 - 50 MPa | Tends to decrease |
| Elongation at Break | 50 - 200% | Tends to increase |
| Pencil Hardness | H - 4H | Tends to decrease |
| Adhesion | Excellent (depending on substrate) | Can be improved due to better wetting and stress relaxation |
Textile and Leather Coatings
In the textile and leather industries, coatings are applied to enhance properties such as water repellency, stain resistance, durability, and feel. Acrylate-based polymers are frequently used in these finishing applications. The hydrophobic nature of the long alkyl chain in this compound makes it a suitable candidate for imparting water repellency to textiles and leather.
When incorporated into a coating formulation, poly(this compound) can lower the surface energy of the fabric or leather, causing water to bead up and roll off rather than being absorbed. This is a desirable characteristic for outdoor apparel, upholstery, and footwear. The flexibility imparted by the polymer also helps to maintain the natural feel and drape of the textile or the suppleness of the leather, avoiding the stiffening that can occur with some coating materials.
Research into acrylic-urethane hybrid polymer dispersions for leather finishing has shown that these systems can offer superior performance compared to individual acrylic or polyurethane binders. These hybrid systems demonstrate improved flexing endurance and rubbing fastness. While specific studies on this compound are limited, the inclusion of long-chain acrylates in such formulations is a strategy to enhance hydrophobicity and durability. For instance, studies on similar long-chain acrylates in leather finishing have demonstrated improved water resistance and physical-mechanical properties of the composite film tue.nl.
The effectiveness of a water-repellent finish is often quantified by the water contact angle. The table below shows typical contact angles for different types of textile finishes, indicating the level of hydrophobicity.
| Finishing Agent Type | Typical Water Contact Angle | Expected Performance with this compound |
| Untreated Cotton | < 90° (Hydrophilic) | - |
| Silicone-based water repellent | > 130° (Hydrophobic) | Similar high contact angles expected |
| Fluorocarbon-based water repellent | > 140° (Superhydrophobic) | Potential for high hydrophobicity |
| Poly(this compound)-based | Not widely reported | Expected to be > 90° (Hydrophobic) |
Coatings for Building Materials and Infrastructure Protection (e.g., Concrete)
Coatings play a crucial role in protecting building materials like concrete from environmental degradation. They can prevent the ingress of water, chlorides, and other aggressive substances that can lead to corrosion of steel reinforcement and deterioration of the concrete itself. Acrylate-based coatings are known for their good weather and UV resistance.
The incorporation of poly(this compound) into coatings for concrete can significantly enhance their hydrophobic properties. A hydrophobic surface treatment reduces water absorption, which is a key factor in many concrete degradation mechanisms, including freeze-thaw cycles and chemical attack. By preventing water from penetrating the concrete pores, these coatings can extend the service life of the structure.
Studies on polymer-modified cement-based materials have shown that acrylate lotions can improve durability, toughness, and bending resistance by reducing porosity and preventing the entry of harmful ions and water. While specific data on this compound is scarce, the principle of using hydrophobic polymers to protect concrete is well-established. The long alkyl chain of this compound would contribute to the formation of a water-repellent barrier.
The performance of such protective coatings can be evaluated by measuring the reduction in water absorption and chloride ion permeability.
| Coating Type on Concrete | Water Absorption Reduction | Chloride Ion Ingress |
| Uncoated Concrete | 0% | High |
| Standard Acrylic Coating | 50-70% | Moderate |
| Hydrophobic Acrylic Coating (conceptual) | > 80% | Low to Very Low |
Poly(this compound) in Sealants and Caulks
Sealants and caulks are used to fill gaps and joints, preventing the passage of air, water, and other substances. They need to be flexible, durable, and adhere well to a variety of substrates. Acrylic-based sealants are widely used due to their good performance and cost-effectiveness.
The properties of poly(this compound) make it a potentially valuable component in sealant and caulk formulations. Its inherent flexibility and low glass transition temperature would contribute to the sealant's ability to accommodate joint movement without cracking, especially in applications with wide temperature fluctuations. The hydrophobic nature of the polymer would also enhance the water resistance of the sealant, which is critical for exterior applications.
The following table outlines key performance characteristics for acrylic sealants and the potential contribution of poly(this compound).
| Sealant Property | Typical Acrylic Sealant Performance | Potential Impact of Poly(this compound) |
| Movement Capability | ±7.5% to ±25% | Could enhance flexibility, potentially allowing for higher movement capability. |
| Adhesion | Good to various substrates | May improve adhesion to non-polar substrates. |
| Water Resistance | Moderate to good | Expected to significantly improve water resistance. |
| Low-Temperature Flexibility | Good | Excellent, due to the low glass transition temperature. |
Poly(this compound) in Polymer Networks and Composites
Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more crosslinked polymer networks are synthesized in the presence of each other, resulting in a structure where the networks are physically entangled but not covalently bonded to one another. This unique morphology can lead to synergistic properties that are not achievable with simple polymer blends.
The inclusion of poly(this compound) as one of the networks in an IPN could introduce specific functionalities. For instance, an IPN composed of a rigid, high-strength polymer network and a soft, flexible poly(this compound) network could result in a material with high toughness and impact resistance. The long alkyl side chains of the poly(this compound) network would provide a mechanism for energy dissipation under stress.
The synthesis of IPNs allows for the combination of polymers with very different properties. For example, a hydrophilic polymer network could be interpenetrated with a hydrophobic poly(this compound) network to create a material with controlled swelling behavior or unique surface properties. The performance of an IPN is highly dependent on the degree of interpenetration and the phase morphology of the constituent networks.
Dynamic Mechanical Analysis (DMA) is a key technique for characterizing the phase behavior of IPNs. The presence of one or two glass transitions (Tg) can indicate the degree of mixing between the polymer networks.
| IPN System (Conceptual) | Expected Glass Transition Behavior (from DMA) | Potential Properties |
| Rigid Polymer / Poly(this compound) IPN | Two distinct Tg's, indicating phase separation. | High strength with improved toughness and impact resistance. |
| Hydrophilic Polymer / Poly(this compound) IPN | Potentially a broadened single Tg or two distinct Tg's. | Controlled swelling, amphiphilic surfaces. |
Covalent Adaptable Networks (CANs) and Shape Reconfiguration
Covalent Adaptable Networks (CANs) are a class of crosslinked polymers that contain dynamic covalent bonds. These bonds can reversibly break and reform in response to an external stimulus, such as heat or light, allowing the network to rearrange its topology. This unique feature enables properties like self-healing, malleability, and reprocessability in thermoset-like materials.
The incorporation of poly(this compound) into a CAN could be achieved by copolymerizing this compound with monomers containing dynamic covalent crosslinkers. The long, flexible alkyl side chains of the this compound units would influence the network's mobility and response to stimuli. For example, in a shape-memory polymer based on a CAN, the poly(this compound) segments could act as the switching domains, with their melting and crystallization or glass transition behavior governing the shape change.
The ability of CANs to be reconfigured allows for the creation of complex shapes and the repair of damaged materials. The presence of poly(this compound) could enhance the processability of these materials by lowering their viscosity in the rearranged state. Research in this area is focused on developing new dynamic chemistries and polymer architectures to precisely control the material's response and performance. The combination of the unique properties of poly(this compound) with the dynamic nature of CANs opens up possibilities for creating advanced, smart materials with tunable properties and extended lifetimes.
| CAN Property | General Description | Potential Influence of Poly(this compound) |
| Stress Relaxation | The decay of stress over time at a constant strain, indicative of network rearrangement. | The flexible side chains could facilitate faster network rearrangement and stress relaxation. |
| Reprocessability | The ability to be reshaped and reformed like a thermoplastic. | Could lower the processing temperature and viscosity. |
| Shape Memory Effect | The ability to recover a predetermined shape from a temporary, deformed shape. | The crystallization/melting or glass transition of the side chains could act as the switching mechanism. |
Poly(this compound) Blends and Polymer Nanocomposites
Blending poly(this compound) with other polymers is a key strategy to create materials with a tailored balance of properties. Due to its long, flexible alkyl side chain, poly(this compound) is expected to be a soft, low-modulus material. Blending it with rigid polymers can enhance stiffness and strength, while its incorporation into a brittle matrix can improve toughness and impact resistance. researchgate.net
Polymer blends can be broadly categorized as miscible or immiscible. Given the nonpolar nature of the isotetradecyl side chain, poly(this compound) would likely be immiscible with polar polymers, leading to phase-separated morphologies. The performance of such blends depends heavily on the interfacial adhesion between the phases. Compatibilizers, such as block copolymers, are often necessary to improve adhesion and refine the morphology, leading to better mechanical properties. dntb.gov.ua
Polymer Nanocomposites involve the dispersion of nanoscale fillers within the poly(this compound) matrix. The large size of the isotetradecyl side chain can create significant free volume, potentially facilitating the dispersion of nanofillers. These fillers can dramatically alter material properties at very low loadings.
Types of Nanofillers: Common nanofillers include clays (like montmorillonite), silica nanoparticles, carbon nanotubes, and graphene. researchgate.net
Property Enhancements: The addition of nanofillers can lead to improvements in mechanical strength, thermal stability, and barrier properties. For instance, the incorporation of nanoclay could increase the modulus and heat distortion temperature of the typically soft poly(this compound) matrix.
Below is an interactive data table illustrating the expected effects of blending and nanofiller inclusion on the properties of Poly(this compound).
| Modification | Component Example | Expected Effect on Tensile Modulus | Expected Effect on Impact Strength | Expected Effect on Thermal Stability |
|---|---|---|---|---|
| Blending with Rigid Polymer | Polystyrene or Poly(methyl methacrylate) | Increase | Variable (may decrease without compatibilizer) | Increase |
| Blending with Elastomer | Polybutadiene | Decrease | Increase | Decrease |
| Nanocomposite Formation | Montmorillonite Clay | Significant Increase | Increase | Increase |
| Nanocomposite Formation | Carbon Nanotubes | Major Increase | Increase | Significant Increase |
Strategies for Toughening Poly(this compound) Networks
Photocurable acrylate-based resins are valued for their rapid curing but can suffer from brittleness, especially in highly crosslinked systems. Although poly(this compound) is inherently flexible, when copolymerized with multifunctional acrylates to form a network, strategies to enhance toughness become crucial to prevent fracture.
Common toughening strategies applicable to acrylate networks include:
Incorporation of Elastomeric Domains: Dispersing rubbery particles or creating interpenetrating polymer networks (IPNs) with a soft polymer can effectively absorb and dissipate fracture energy.
Use of Chain Transfer Agents: In free-radical polymerization, chain transfer agents can be used to control the molecular weight and architecture of the polymer chains between crosslinks, which can improve toughness. researchgate.net
Monomer Selection: Utilizing monomers that inherently lead to tougher polymers is a fundamental approach. The long isotetradecyl chain itself contributes to flexibility, but copolymerizing it with other long-chain or flexible monomers can further enhance toughness.
Particulate Additives: The addition of core-shell rubber particles or other impact modifiers is a well-established method for toughening brittle polymers. researchgate.net These particles can induce crazing or shear yielding mechanisms that absorb energy upon impact.
Structure-Property Relationships and Material Design Principles for Poly(this compound)
The performance of poly(this compound) is directly linked to its molecular structure. The key structural features are the flexible polyacrylate backbone and the bulky, branched C14 alkyl side chains. These side chains prevent close packing of the polymer backbone, leading to a low glass transition temperature (Tg) and a soft, rubbery nature at room temperature.
Tailoring Mechanical Properties (e.g., Flexibility, Impact Resistance)
The mechanical properties of polymers based on this compound can be tailored through several design principles.
Side-Chain Crystallinity: Long n-alkyl side chains in polyacrylates (typically with more than 10 carbon atoms) are known to crystallize, forming ordered layered structures. researchgate.net This side-chain crystallization can significantly increase the stiffness and modulus of the material below its melting temperature (Tm). The melting temperature for poly(tetradecyl acrylate) has been reported as 19.5°C. researchgate.net The branched nature of the isotetradecyl group in poly(this compound) would likely disrupt crystal packing, leading to a lower degree of crystallinity and a lower Tm compared to its linear counterpart, resulting in a softer, more flexible material.
Copolymerization: Copolymerizing this compound with monomers that have different characteristics is a powerful tool.
With Hard Monomers: Incorporating monomers like methyl methacrylate or styrene would increase the glass transition temperature, hardness, and tensile strength of the resulting copolymer.
With Functional Monomers: Adding monomers with functional groups, such as acrylic acid or hydroxyethyl acrylate, can introduce sites for crosslinking or improve adhesion. scispace.com
Impact Modification: While inherently flexible, the impact resistance of crosslinked poly(this compound) systems can be enhanced by blending with impact modifiers like polyacrylic elastomers. mdpi.com These modifiers create a multiphase system where the soft phase can absorb impact energy.
The following table summarizes design strategies for tailoring mechanical properties.
| Desired Property | Design Strategy | Mechanism |
|---|---|---|
| Increased Flexibility | Increase this compound content in copolymer | Lowers Tg due to bulky, flexible side chains |
| Increased Hardness/Stiffness | Copolymerize with high-Tg monomers (e.g., Methyl Methacrylate) | Raises the overall Tg of the material |
| Enhanced Impact Resistance | Blend with core-shell rubber particles or other elastomers | Introduces a soft, energy-absorbing phase |
| Increased Tensile Strength | Incorporate reinforcing nanofillers (e.g., cellulose nanocrystals) | Filler network carries a portion of the applied load mdpi.com |
Optimizing Adhesion and Surface Characteristics
The surface properties of poly(this compound) are dominated by the long, nonpolar alkyl side chains, which would result in a low-energy, hydrophobic surface. This is beneficial for applications requiring water repellency or a non-stick surface but can be a challenge for adhesion.
Low Surface Energy: The isotetradecyl groups will preferentially orient at the polymer-air interface to minimize interfacial energy, leading to a surface with low wettability.
Improving Adhesion: To enhance adhesion to polar or high-energy substrates, surface modification or chemical incorporation of polar groups is necessary. Copolymerizing this compound with a small amount of a polar monomer like acrylic acid is an effective method. scispace.com The carboxylic acid groups can engage in hydrogen bonding or other specific interactions with a substrate, thereby increasing adhesive strength. scispace.com
Influence of Crosslink Density and Polymer Architecture
For applications requiring dimensional stability and solvent resistance, this compound is often copolymerized with a multifunctional monomer (a crosslinker) to form a polymer network.
Crosslink Density: This is a critical parameter that dictates the final properties of the network. researchgate.net
Low Crosslink Density: Results in a soft, flexible, and highly extensible material. The polymer chains between crosslinks are long and have high mobility.
High Crosslink Density: Leads to a more rigid, harder material with reduced elongation and flexibility. researchgate.net High crosslink density restricts polymer chain mobility, which can increase the glass transition temperature and improve thermal stability but often at the cost of toughness. researchgate.net
Homogeneous Networks: A uniform distribution of crosslinks leads to predictable and consistent properties.
Inhomogeneous Networks: Often formed during rapid photopolymerization, these networks have regions of high and low crosslink density, which can lead to internal stresses and brittleness.
Alternative Architectures: Strategies like forming interpenetrating networks (IPNs) or dual-cure networks can create unique architectures that balance properties like hardness and toughness. For example, an IPN could consist of a rigid, highly crosslinked network intertwined with a flexible, lightly crosslinked poly(this compound) network.
Theoretical and Computational Studies of Isotetradecyl Acrylate Systems
Quantum Chemical Calculations for Reaction Mechanisms and Kinetics
Quantum chemical (QC) calculations serve as a powerful tool for investigating the intricate details of chemical reactions at a molecular level. mdpi.comcreative-quantum.eu For the polymerization of acrylates, including isotetradecyl acrylate (B77674), these computational methods provide invaluable insights into reaction mechanisms and kinetics that are often difficult to probe experimentally. mdpi.com By solving the Schrödinger equation for a given molecular system, QC can determine the electronic structure, energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. creative-quantum.eursc.org
The free-radical polymerization of acrylates involves several key elementary reaction steps, such as initiation, propagation, chain transfer, and termination. Quantum chemistry can be employed to calculate the activation energies and reaction rate coefficients for each of these steps. nih.gov For instance, density functional theory (DFT) is a common QC method used to study these reactions. westlake.edu.cn Calculations can elucidate the energetics of the addition of a radical to an isotetradecyl acrylate monomer, the abstraction of a hydrogen atom from the polymer backbone (leading to branching), and the scission of the polymer chain (β-scission). nih.gov
Studies on analogous acrylate systems, such as methyl acrylate and n-butyl acrylate, have demonstrated the utility of QC in understanding polymerization kinetics. nih.govwestlake.edu.cn For example, calculations can reveal how the structure of the ester side-chain influences the reactivity of the monomer and the resulting macroradical. In the case of this compound, the bulky and branched alkyl group would be expected to introduce significant steric effects, which can be quantified through QC calculations of transition state geometries and energies.
Furthermore, quantum chemistry is instrumental in investigating the kinetics of secondary reactions, which play a crucial role in determining the final polymer architecture. mdpi.comnih.gov Reactions like backbiting (intramolecular chain transfer) lead to the formation of short-chain branches and mid-chain radicals. nih.gov The reactivity of these mid-chain radicals, whether they propagate to form long-chain branches or undergo β-scission, can be thoroughly analyzed using QC methods. nih.gov These calculations provide a fundamental understanding of how copolymer composition and monomer structure affect the probabilities of these secondary reactions. nih.gov
The table below illustrates the types of kinetic parameters that can be obtained from quantum chemical calculations for key reactions in acrylate polymerization.
| Reaction Type | Kinetic Parameter Calculated | Significance in this compound Polymerization |
| Propagation | Activation Energy (Ea), Rate Coefficient (k) | Determines the rate of polymer chain growth. |
| Backbiting (Intramolecular H-transfer) | Activation Energy (Ea), Rate Coefficient (k) | Influences the formation of short-chain branches. |
| β-Scission | Activation Energy (Ea), Rate Coefficient (k) | Affects polymer molecular weight and can lead to chain cleavage. |
| Intermolecular H-transfer | Activation Energy (Ea), Rate Coefficient (k) | Leads to the formation of long-chain branches. |
These theoretical calculations provide a detailed, atomistic-level understanding that complements experimental studies and aids in the development of advanced models for polymerization processes. mdpi.com
Molecular Dynamics Simulations of Poly(this compound) Systems
Molecular dynamics (MD) simulations offer a computational microscope to observe the time evolution of molecular systems, providing detailed information about the structure and dynamics of polymers like poly(this compound). researchgate.netrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict a variety of material properties from the underlying intermolecular interactions, which are described by a force field. escholarship.org
For poly(this compound), a key feature is its long, branched alkyl side chain. MD simulations are particularly well-suited to explore how these side chains influence the polymer's conformational characteristics, chain packing, and macroscopic properties. Simulations can be used to model the bulk amorphous state of the polymer, revealing details about the arrangement of the polymer backbones and the entanglement of the isotetradecyl side chains. researchgate.net
A critical aspect that can be investigated with MD is the relationship between the polymer's molecular structure and its physical properties. For example, simulations can be used to calculate the glass transition temperature (Tg), which is a crucial parameter for determining the material's application range. The mobility of the polymer chains and the side groups can be directly monitored in the simulation, and changes in mobility as a function of temperature can be correlated with the glass transition. researchgate.net
Furthermore, MD simulations can provide insights into the transport properties of small molecules within the polymer matrix. This is achieved by calculating the fractional free volume (FFV), which represents the volume of voids in the polymer bulk that are not occupied by the polymer chains. researchgate.net A larger FFV generally correlates with higher permeability of gases and liquids through the polymer. researchgate.net The bulky isotetradecyl side chains are expected to create a significant amount of free volume, and MD simulations can quantify this effect.
The table below summarizes key properties of polyacrylate systems that can be investigated using molecular dynamics simulations.
| Property | Information Gained from MD Simulations | Relevance to Poly(this compound) |
| Chain Conformation | Radius of gyration, end-to-end distance | Understanding the packing and entanglement of polymer chains. |
| Glass Transition Temperature (Tg) | Changes in density and chain mobility with temperature | Predicting the temperature at which the material transitions from a rigid to a rubbery state. |
| Fractional Free Volume (FFV) | Quantification of void space within the polymer matrix | Correlates with permeability and diffusion of small molecules. |
| Mechanical Properties | Stress-strain behavior under simulated deformation | Predicting the elastic modulus, tensile strength, and other mechanical characteristics. rsc.org |
| Interfacial Properties | Interfacial tension between the polymer and other materials | Important for applications in blends and composites. rsc.org |
By providing a bridge between the molecular architecture and the macroscopic behavior, MD simulations are an indispensable tool for the rational design of new polymer materials with tailored properties. researchgate.net
Polymer Modeling and Simulation for Property Prediction (e.g., Finite Element Modeling)
While quantum chemistry and molecular dynamics focus on the atomic and molecular scales, polymer modeling techniques like Finite Element Modeling (FEM) are used to predict the macroscopic properties and performance of materials under real-world conditions. researchgate.netmdpi.com FEM is a numerical method that divides a complex object into a large number of smaller, simpler elements, allowing for the simulation of physical phenomena such as mechanical stress, heat transfer, and fluid flow. mdpi.com
For poly(this compound), FEM can be used to predict its mechanical behavior as a bulk material or as a component in a composite. researchgate.net The process typically involves creating a digital model of the part, defining the material properties (which can be derived from experimental data or lower-scale simulations like MD), applying boundary conditions and loads that mimic the intended application, and then solving the governing equations to determine the response of the material. mdpi.comresearchgate.net
The table below outlines the application of FEM in predicting the properties of polymeric materials.
| Application Area | Predicted Properties | Example for Poly(this compound) |
| Structural Analysis | Stress, strain, deformation, failure prediction | Simulating the performance of a gasket or seal made from the polymer under compression. |
| Composite Materials | Effective stiffness, strength, damage tolerance | Modeling a composite material where the polymer is the matrix and predicting its response to impact. |
| Thermal Analysis | Temperature distribution, heat flow | Simulating the heat dissipation in an electronic component encapsulated in the polymer. |
| Fluid-Structure Interaction | Deformation and stress due to fluid flow | Analyzing the behavior of a polymer coating on a surface exposed to a flowing liquid. |
By integrating multi-scale modeling approaches, where material parameters for FEM are derived from molecular simulations, it is possible to create a comprehensive predictive framework for the performance of poly(this compound) in a wide range of applications.
Reaction Optimization Methodologies for this compound Synthesis and Polymerization
Optimizing the synthesis and polymerization of this compound is crucial for controlling the properties of the final polymer and ensuring an efficient and reproducible manufacturing process. Modern reaction optimization methodologies leverage statistical and machine learning approaches to explore the vast parameter space of chemical reactions more effectively than traditional one-factor-at-a-time methods.
Design of Experiments (DoE) is a statistical methodology used to systematically plan and analyze experiments to understand the relationship between various input factors and output responses. mdpi.comresearchgate.net In the context of this compound synthesis and polymerization, DoE can be used to efficiently identify the optimal reaction conditions to achieve desired polymer properties, such as a specific molecular weight, low polydispersity, or high monomer conversion. mdpi.com
The core idea of DoE is to vary multiple factors simultaneously in a structured manner, which allows for the identification of not only the main effects of each factor but also the interactions between them. mdpi.comresearchgate.net Common DoE approaches include factorial designs and response surface methodology (RSM). mdpi.com For instance, in the esterification reaction to synthesize this compound from isotetradecanol and acrylic acid, factors such as reaction temperature, catalyst concentration, molar ratio of reactants, and reaction time could be investigated. researchgate.net
A hypothetical DoE for the optimization of this compound polymerization is presented below.
| Factor | Level 1 (-) | Level 2 (+) | Response |
| Temperature (°C) | 60 | 80 | Monomer Conversion (%) |
| Initiator Concentration (mol%) | 0.1 | 0.5 | Number Average Molecular Weight (Mn) |
| Monomer Concentration (M) | 1.0 | 2.0 | Polydispersity Index (PDI) |
| Solvent | Toluene | Dioxane |
By performing a series of experiments based on the design matrix, a mathematical model can be generated that describes the relationship between the factors and the responses. mdpi.com This model can then be used to predict the outcome of the reaction under different conditions and to find the optimal settings to achieve the desired product characteristics. mdpi.com
Bayesian optimization is a powerful, data-driven approach for finding the maximum or minimum of a function, which has found increasing application in the optimization of chemical reactions. york.ac.uknih.govchimia.ch Unlike DoE, which typically involves a pre-defined set of experiments, Bayesian optimization is a sequential process where the results of previous experiments are used to inform the choice of the next experiment. nih.govchimia.ch
The method works by building a probabilistic model (often a Gaussian process) of the objective function (e.g., yield or selectivity) as a function of the reaction parameters. chimia.ch This model is then used to calculate an "acquisition function," which balances exploration (trying new, uncertain conditions) and exploitation (focusing on conditions that are likely to be optimal based on current knowledge). tandfonline.com The next experiment is performed at the conditions that maximize the acquisition function.
For the polymerization of this compound, Bayesian optimization could be used to efficiently find the conditions that maximize monomer conversion while targeting a specific molecular weight. york.ac.uk The algorithm would intelligently navigate the multi-dimensional parameter space of temperature, concentrations, and reaction time, often reaching the optimal conditions with significantly fewer experiments than traditional methods. nih.govrsc.org This is particularly advantageous when experiments are time-consuming or expensive.
The combination of automated chemical reactors, online analytical techniques, and machine learning algorithms has led to the development of autonomous and self-optimizing systems for chemical synthesis and polymerization. rsc.orgresearchgate.netdntb.gov.uaconsensus.app These "self-driving laboratories" can perform experiments, analyze the results, and decide on the next set of conditions to try, all without human intervention. researchgate.netrsc.org
In such a system for the polymerization of this compound, a computer-controlled flow reactor could be coupled with online analytical tools like Gel Permeation Chromatography (GPC) to measure the molecular weight distribution and Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion in real-time. rsc.orgdntb.gov.ua A machine learning algorithm, such as a Bayesian optimization or a reinforcement learning agent, would process this data and dynamically adjust the reaction parameters (e.g., flow rates of reactants, temperature) to steer the reaction towards a predefined target, such as a specific molecular weight and minimal polydispersity. researchgate.netrsc.org
These autonomous platforms offer the potential for unprecedented speed and efficiency in reaction optimization. researchgate.netconsensus.app They can explore a wide range of reaction conditions, identify complex relationships between parameters, and discover optimal synthetic routes that might not be intuitive to a human chemist. rsc.orgrsc.org
The table below compares the different reaction optimization methodologies.
| Methodology | Approach | Key Advantage | Application to this compound |
| Design of Experiments (DoE) | Statistical, pre-planned experiments | Efficiently screens for important factors and their interactions. mdpi.com | Initial screening of polymerization variables to identify key parameters. |
| Bayesian Optimization | Sequential, model-based optimization | Finds optima in fewer experiments; good for expensive experiments. nih.gov | Fine-tuning of reaction conditions to maximize yield and control polymer properties. |
| Autonomous Self-Optimization | Closed-loop, machine learning-controlled experiments | High-throughput optimization without human intervention; discovery of novel conditions. rsc.orgresearchgate.net | Continuous optimization of polymerization in a flow reactor to maintain consistent product quality. |
Environmental Fate and Sustainability Considerations of Isotetradecyl Acrylate and Its Polymers
Degradation Mechanisms of Poly(Isotetradecyl Acrylate) in Various Environments
The degradation of poly(this compound) is a complex process influenced by environmental factors such as sunlight, water, and microbial activity. The polymer's structure, characterized by a stable carbon-carbon backbone and long ester side chains, dictates its response to these degradation vectors.
Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, is a primary driver of degradation for many polymers, including polyacrylates. nih.gov This process, known as photo-oxidation, involves the absorption of UV energy, which can lead to the formation of free radicals. These radicals can initiate a cascade of chemical reactions, including chain scission (breaking of the polymer backbone) and cross-linking. researchgate.net
For poly(alkyl acrylates), the length of the alkyl side chain plays a significant role in the degradation kinetics. Research indicates that the rate of photo-oxidative degradation tends to decrease as the number of carbon atoms in the alkyl substituent increases. researchgate.net This suggests that poly(this compound), with its long C14 side chain, would exhibit greater stability against photo-oxidation compared to polyacrylates with shorter side chains like poly(methyl acrylate) or poly(ethyl acrylate). researchgate.netresearchgate.net The degradation process can also involve the loss of the ester side groups. researchgate.net The general mechanism involves the formation of hydroperoxides, which can then decompose to create various oxidation products, ultimately altering the physical and chemical properties of the polymer. nih.gov
Table 1: Factors Influencing Photo-oxidative Degradation of Poly(alkyl acrylates)
| Factor | Influence on Degradation Rate | Rationale |
| UV Radiation | Increases | Provides the energy to initiate radical formation. nih.gov |
| Oxygen Presence | Increases | Participates in the propagation of radical chain reactions. nih.gov |
| Alkyl Chain Length | Decreases | Longer chains can provide some steric hindrance and may dissipate energy, slowing the degradation process. researchgate.netresearchgate.net |
| Temperature | Increases | Accelerates the rate of chemical reactions involved in degradation. |
Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. In the case of poly(this compound), the ester linkages connecting the isotetradecyl side chains to the polymer backbone are susceptible to hydrolysis. This reaction would yield poly(acrylic acid) and isotetradecyl alcohol.
The rate of hydrolysis in polyacrylates is influenced by several factors, including pH, temperature, and the steric environment around the ester group. nih.govacs.org Generally, hydrolysis can be catalyzed by both acids and bases. However, the long, bulky isotetradecyl group is expected to provide significant steric hindrance, shielding the ester bond from attack by water molecules. This steric protection likely results in a very slow rate of hydrolysis under typical environmental pH conditions. mdpi.com Long-term studies on similar polymers, such as polymethacrylates with zwitterionic side chains, have demonstrated high hydrolytic stability over extended periods in various aqueous environments, which is attributed to this steric shielding effect. mdpi.com Therefore, significant hydrolytic degradation of the poly(this compound) backbone is not expected to be a rapid process in the environment.
Biodegradation is the breakdown of materials by microorganisms. The environmental stability of acrylate (B77674) polymers is largely dictated by their high molecular weight and the recalcitrance of their carbon-carbon backbone. nih.gov While the monomer, acrylic acid, is readily biodegradable, the polymer form is significantly more persistent. oekotoxzentrum.ch
Studies on various polyacrylates have shown that they are generally slow to biodegrade, with degradation rates often below 10% per year in soil environments. oekotoxzentrum.ch The process is typically initiated by extracellular enzymes produced by microorganisms that break down the large polymer into smaller fragments, which can then be assimilated by the cells. researchgate.net However, the C-C backbone of polyacrylates is resistant to enzymatic attack. nih.gov
The biodegradability of these polymers is inversely correlated with their molecular weight. nih.gov While some bacteria and fungi have been identified that can degrade polyacrylates, their effectiveness is often limited to oligomers or low molecular weight polymers. nih.govresearchgate.net Given the high molecular weight typical of commercially produced poly(this compound), it is expected to be highly stable and persistent in the environment, accumulating in soil and sediment if released. oekotoxzentrum.chnih.gov The long alkyl side chain may undergo some biodegradation, but the complete mineralization of the polymer is unlikely over short to medium timescales.
Table 2: Environmental Persistence of Acrylate Polymers
| Polymer Component | Biodegradation Potential | Rationale |
| Carbon-Carbon Backbone | Very Low | The C-C bond is not readily cleaved by microbial enzymes. nih.gov |
| Ester Linkage | Low to Moderate | Susceptible to hydrolysis, but sterically hindered in the polymer. Can be a site for enzymatic attack. mdpi.com |
| Alkyl Side Chain (Isotetradecyl) | Moderate | Long alkyl chains can be targets for microbial oxidation, but overall rate is slow within the polymer matrix. |
| Overall Polymer | Low | High molecular weight and stable backbone lead to high environmental persistence. oekotoxzentrum.chnih.gov |
Lifecycle Assessment Perspectives for this compound Materials
Lifecycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling (a "cradle-to-grave" analysis). mdpi.com For this compound and its polymers, a "cradle-to-gate" LCA, which covers processes up to the factory gate, is often used to identify environmental hotspots in the production chain. specialty-chemicals.euchalmers.se
The primary environmental impacts of acrylate polymers typically stem from the production of the constituent monomers. specialty-chemicals.eunih.gov The production of this compound involves the esterification of acrylic acid with isotetradecyl alcohol. Key contributors to the environmental footprint include:
Acrylic Acid Production: Conventionally produced from the oxidation of propylene, a fossil-fuel derivative. This process is energy-intensive and contributes to greenhouse gas emissions. nih.gov
Polymerization Process: The energy used for the polymerization reaction, as well as the use of solvents and initiators, also adds to the lifecycle impacts.
LCA studies on similar acrylate polymers highlight the global warming potential, photochemical ozone creation potential, and depletion of abiotic resources as key impact categories. specialty-chemicals.euchalmers.se To improve the sustainability profile of poly(this compound), focus should be placed on sourcing monomers from renewable feedstocks (bio-based acrylic acid and alcohols) and utilizing energy-efficient production processes. mdpi.com Comparing bio-based alternatives to fossil-based products is complex, as while the carbon footprint may be reduced, other environmental impacts across different categories might increase. mdpi.com
Safe-and-Sustainable-by-Design (SSbD) Approaches for Novel this compound-Based Materials
The Safe-and-Sustainable-by-Design (SSbD) framework, promoted by the European Commission, is a proactive approach to guide innovation towards the development of chemicals and materials that are inherently safe and sustainable throughout their lifecycle. europa.eu Applying this framework to new materials based on this compound involves integrating safety and sustainability considerations from the earliest stages of research and development. thieme-connect.comresearchgate.netchemrxiv.org
The SSbD framework consists of a (re-)design phase and an assessment phase that are applied iteratively. europa.eu
Q & A
Basic: What analytical techniques are most reliable for determining the purity of isotetradecyl acrylate in laboratory settings?
Methodological Answer:
Purity assessment typically involves coupling chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is recommended for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For trace volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is effective. Validate methods using certified reference standards and replicate analyses to ensure reproducibility .
Basic: How can researchers characterize the thermal stability of this compound under varying experimental conditions?
Methodological Answer:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools. Conduct TGA under controlled nitrogen/oxygen atmospheres to assess decomposition thresholds (e.g., 5% weight loss temperature). Use DSC to identify glass transition temperatures () and exothermic/endothermic events. For reproducibility, calibrate instruments with indium standards and maintain consistent heating rates (e.g., 10°C/min) across trials .
Advanced: How should researchers resolve contradictions in reported toxicity data for this compound across studies?
Methodological Answer:
Discrepancies may arise from differences in exposure protocols or impurity profiles. To address this:
Comparative Literature Review: Cross-reference studies for methodological variations (e.g., cell lines, exposure durations).
Purity Verification: Re-analyze samples from conflicting studies using HPLC and GC-MS to identify unaccounted impurities.
Replication Studies: Reproduce experiments under standardized conditions (e.g., OECD guidelines) with rigorous controls.
Meta-Analysis: Statistically aggregate data to identify trends or outliers .
Advanced: What experimental design strategies optimize the synthesis of this compound to maximize yield and minimize side products?
Methodological Answer:
Employ Design of Experiments (DOE) frameworks, such as Response Surface Methodology (RSM), to model interactions between variables (e.g., temperature, catalyst concentration, reaction time). Use fractional factorial designs to screen critical parameters. Monitor reaction progress in real-time via in-situ Fourier Transform Infrared (FTIR) spectroscopy. Post-synthesis, purify via fractional distillation and validate outcomes using NMR and HPLC .
Advanced: How can researchers systematically analyze conflicting data on this compound’s reactivity in radical polymerization systems?
Methodological Answer:
Controlled Replication: Repeat experiments under identical conditions (e.g., initiator type, solvent purity).
Kinetic Studies: Use dilatometry or real-time NMR to track conversion rates and chain-length distributions.
Statistical Modeling: Apply multivariate analysis to isolate variables (e.g., oxygen inhibition, monomer-to-initiator ratio) causing discrepancies.
Cross-Validation: Compare results with structurally similar acrylates (e.g., dodecyl acrylate) to identify trends .
Basic: What validation protocols are recommended for ensuring the accuracy of analytical methods used in this compound research?
Methodological Answer:
Follow International Council for Harmonisation (ICH) guidelines (Q2(R1)) for method validation. Assess parameters:
- Linearity: Calibration curves over 80–120% of the target concentration.
- Precision: Intra-day and inter-day Relative Standard Deviation (RSD) ≤2%.
- Accuracy: Spike-and-recovery tests (95–105% recovery).
- Limit of Detection (LOD)/Limit of Quantitation (LOQ): Determined via signal-to-noise ratios .
Basic: What are the best practices for long-term storage of this compound to prevent degradation?
Methodological Answer:
Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Add inhibitors (e.g., hydroquinone, 4-methoxyphenol) at 50–200 ppm. Periodically test stability via accelerated aging studies (40°C/75% relative humidity for 6 months) and monitor for viscosity changes or oligomer formation using Gel Permeation Chromatography (GPC) .
Advanced: How can researchers design experiments to study the environmental degradation pathways of this compound?
Methodological Answer:
Photodegradation: Expose samples to UV light (e.g., 254 nm) in a photoreactor and analyze breakdown products via LC-MS.
Hydrolysis Studies: Conduct pH-dependent experiments (pH 3–11) at elevated temperatures (50–70°C), quantifying ester hydrolysis via titration or NMR.
Microbial Degradation: Use soil or aquatic microcosms with isotopic labeling (¹⁴C) to track mineralization rates.
Kinetic Modeling: Apply pseudo-first-order or Arrhenius models to predict degradation rates .
Advanced: What approaches address discrepancies in reported biocompatibility of this compound for biomedical applications?
Methodological Answer:
Standardized Cytotoxicity Assays: Perform ISO 10993-5 tests using human dermal fibroblasts and compare viability metrics (MTT assay).
In Vivo vs. In Vitro Correlation: Conduct parallel studies in rodent models and 3D cell cultures to identify species-specific responses.
Surface Characterization: Analyze polymerized films via X-ray Photoelectron Spectroscopy (XPS) to detect unreacted monomer residues.
Systematic Review: Aggregate data from preclinical studies to identify confounding factors (e.g., residual initiators, crosslinkers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
